6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one
Description
Properties
IUPAC Name |
6,7-dihydropyrrolo[3,4-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-4-1-7-3-9-5(4)2-8-6/h1,3H,2H2,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXGYUOKAXMMRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=NC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethyl 2-formylsuccinate with acetamidine hydrochloride in the presence of sodium ethoxide and ethanol . The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: t-BuOOH (65% in H2O) with Mn(OTf)2 as a catalyst at 25°C in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor, influencing the receptor’s activity and thereby affecting neurological pathways . This modulation can lead to potential therapeutic effects in treating disorders related to this receptor.
Comparison with Similar Compounds
Core Scaffold Variations
The pyrrolo-pyrimidinone core is structurally distinct from other fused bicyclic systems. Key comparisons include:
Key Insight: The substitution of oxygen with sulfur (e.g., thiopyrano derivatives) increases lipophilicity and may enhance membrane permeability, while thiadiazolo variants offer metabolic stability .
Substituent-Driven Functional Differences
Substituents on the core scaffold significantly alter pharmacological properties:
Key Insight : Chloro substituents (e.g., in GLPBIO’s compound) enhance reactivity for further functionalization, while bulky groups like oxetan-3-yl improve target specificity .
Research Findings and Therapeutic Potential
- Antiviral Activity: Thiopyrano[2,3-d]pyrimidin-5-one derivatives exhibit antiviral properties, though specific targets remain under investigation .
- CNS Modulation : VU0453595 demonstrates potent M1 receptor modulation, reversing cognitive deficits in preclinical models .
Challenges and Limitations
Biological Activity
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one is a heterocyclic compound notable for its unique fused pyrrole and pyrimidine ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor and potential anticancer properties.
- Molecular Formula : C7H8N2O
- Molecular Weight : 136.15 g/mol
- Structure : The compound features a fused ring system that enhances its reactivity and biological activity.
Allosteric Modulation
Research indicates that this compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This interaction is significant because:
- Neurological Applications : It suggests potential uses in treating neurological disorders and cognitive impairments. Allosteric modulators can fine-tune receptor activity without directly activating the receptor, which may lead to fewer side effects compared to traditional agonists .
Anticancer Properties
The compound has also been studied for its anticancer potential. Derivatives of this compound have demonstrated:
- Inhibition of Tumor Growth : Certain derivatives inhibit key pathways involved in tumor growth and survival. For example, structural modifications have been shown to enhance cytotoxicity against various cancer cell lines.
- Mechanism of Action : The mechanism often involves interference with signaling pathways critical for cancer cell proliferation and survival .
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing pharmacological properties.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fused pyrrole-pyrimidine ring | Allosteric modulation of M4 receptor |
| 2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one | Additional amino group | Enhanced anticancer activity |
| 7-Methyl derivative | Methyl substitution | Improved receptor affinity |
The table illustrates how modifications to the base structure can lead to variations in biological activity, highlighting the importance of SAR studies in drug development.
Case Studies
- M4 Receptor Modulation : A study demonstrated that specific derivatives of this compound exhibited significant allosteric modulation of the M4 receptor in vitro. These compounds showed promising results in enhancing cognitive function in animal models.
- Anticancer Activity : Another research effort focused on synthesizing various derivatives aimed at targeting cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxic effects against breast and lung cancer cells. The most effective derivatives were noted for their ability to induce apoptosis through mitochondrial pathways .
Future Directions
Research on this compound is ongoing, with several avenues being explored:
- Optimization of Derivatives : Further chemical modifications are expected to yield compounds with improved efficacy and selectivity for desired biological targets.
- Clinical Trials : Potential candidates are being evaluated for safety and efficacy in clinical settings, particularly for neurological disorders and cancer therapies.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one, and how are they determined experimentally?
- Answer : The compound's molecular formula is C₆H₇N₃ (molecular weight: 121.14 g/mol) . Key properties include:
- Appearance : White to brown solid or colorless to brown liquid (solubility data not reported).
- Structural characterization : Confirmed via ¹H NMR, ¹³C NMR, IR, and HRMS (e.g., HRMS (ESI+) used to verify molecular ions) .
- Experimental protocols : Melting points and Rf values (e.g., 109–111°C, Rf = 0.51 in specific solvent systems) are critical for purity assessment .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : Synthesis typically involves multi-step reactions :
- Step 1 : React pyridine derivatives with carbamate precursors to form intermediates.
- Step 2 : Cyclization using reagents like POCl₃ or Sc(OTf)₃ to construct the pyrrolo-pyrimidine core .
- Step 3 : Purification via ethanol washing and drying .
Q. Which analytical techniques are essential for characterizing this compound and its derivatives?
- Answer :
- NMR spectroscopy : ¹H and ¹³C NMR resolve regiochemistry and confirm substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., HRMS (ESI+) with <5 ppm error) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches near 1700 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound under varying catalytic conditions?
- Answer :
- Catalyst screening : Test Lewis acids (e.g., Sc(OTf)₃) or organocatalysts to enhance cyclization efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., PhH) improve reaction kinetics .
- Real-time monitoring : Use HPLC or TLC to track intermediate formation and adjust conditions dynamically .
Q. What strategies address solubility challenges in biological assays for this compound?
- Answer :
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability .
- Salt formation : Convert the free base to hydrochloride salts to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled delivery .
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antiviral effects)?
- Answer :
- Comparative assays : Perform parallel testing in standardized cell lines (e.g., MCF-7 for cancer, Vero E6 for antiviral activity) .
- Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., chloro, ethyl groups) to isolate target-specific activity .
- Computational modeling : Use molecular docking to predict binding affinities for kinases or viral proteases .
Q. What are the methodological considerations for scaling up synthesis while maintaining regioselectivity?
- Answer :
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
- Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported Sc(OTf)₃) enable recycling and reduce costs .
- In-line analytics : Implement PAT (Process Analytical Technology) for real-time quality control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
